molecular formula C20H12N2O5 B11710726 5-(4-nitrophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione

5-(4-nitrophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B11710726
M. Wt: 360.3 g/mol
InChI Key: QOWFZRRLJNKIPX-UHFFFAOYSA-N
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Description

5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenoxy group attached to a phenyl-substituted isoindole-dione core, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction between 4-nitrophenol and a suitable phenyl-substituted isoindole-dione precursor. The reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine and palladium on carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and isoindole-dione moieties may also contribute to its activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its isoindole-dione core differentiates it from other nitrophenoxy derivatives, providing unique opportunities for chemical modifications and applications .

Properties

Molecular Formula

C20H12N2O5

Molecular Weight

360.3 g/mol

IUPAC Name

5-(4-nitrophenoxy)-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C20H12N2O5/c23-19-17-11-10-16(27-15-8-6-14(7-9-15)22(25)26)12-18(17)20(24)21(19)13-4-2-1-3-5-13/h1-12H

InChI Key

QOWFZRRLJNKIPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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